molecular formula C18H19BrN2O B8759942 Pyridine, 3-bromo-2-[[1,2,3,6-tetrahydro-1-(phenylmethyl)-4-pyridinyl]methoxy]-

Pyridine, 3-bromo-2-[[1,2,3,6-tetrahydro-1-(phenylmethyl)-4-pyridinyl]methoxy]-

Cat. No.: B8759942
M. Wt: 359.3 g/mol
InChI Key: CYLJCSHDPIELDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 3-bromo-2-[[1,2,3,6-tetrahydro-1-(phenylmethyl)-4-pyridinyl]methoxy]- is a useful research compound. Its molecular formula is C18H19BrN2O and its molecular weight is 359.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine, 3-bromo-2-[[1,2,3,6-tetrahydro-1-(phenylmethyl)-4-pyridinyl]methoxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 3-bromo-2-[[1,2,3,6-tetrahydro-1-(phenylmethyl)-4-pyridinyl]methoxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H19BrN2O

Molecular Weight

359.3 g/mol

IUPAC Name

2-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methoxy]-3-bromopyridine

InChI

InChI=1S/C18H19BrN2O/c19-17-7-4-10-20-18(17)22-14-16-8-11-21(12-9-16)13-15-5-2-1-3-6-15/h1-8,10H,9,11-14H2

InChI Key

CYLJCSHDPIELDB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1COC2=C(C=CC=N2)Br)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (1-benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-methanol (0.675 g, 3.019 mmol) [C.A.S. 158984-76-0] in dry THF (40 ml) cooled at 0° C., was added NaH (0.138 g, 3.622 mmol; 60% mineral oil). The resulting reaction mixture was stirred at 0° C. for 30 min. Then, a solution of 2-chloro-3-bromopyridine (0.58 g, 3.019 mmol) in dry THF (10 ml) was added and the mixture was heated in a sealed tube at 85° C. for 2 h. After cooling, additional (1-benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-methanol (0.675 g, 3.019 mmol), NaH (0.138 g, 3.622 mmol; 60% mineral oil) were added to the reaction mixture, which was then heated at 85° C. overnight. Then, after cooling, the mixture was diluted with water and extracted with EtOAc. The organic phase was separated, dried (Na2SO4) and concentrated in vacuo. The residue was purified by column chromatography (silica gel; DCM/7M solution of NH3 in MeOH up to 2% as eluent). The desired fractions were collected and concentrated in vacuo to yield intermediate D58 (0.55 g, 50%).
Quantity
0.675 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.138 g
Type
reactant
Reaction Step Two
Quantity
0.58 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.675 g
Type
reactant
Reaction Step Four
Name
Quantity
0.138 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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